molecular formula C20H16FN5O4 B2909589 2-[8-(3-fluorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1251602-77-3

2-[8-(3-fluorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2909589
CAS RN: 1251602-77-3
M. Wt: 409.377
InChI Key: JYPOCLMAAJLJFZ-UHFFFAOYSA-N
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Description

The compound “2-[8-(3-fluorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methoxyphenyl)acetamide” is a heterocyclic compound . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

The synthesis of similar triazole compounds has been achieved via aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . The compound also contains a pyrazine ring, a fluorophenoxy group, and a methoxyphenyl group.

Scientific Research Applications

Anticancer Research

Compounds with the [1,2,4]triazolo[4,3-a]pyrazine structure have been explored for their potential as anticancer agents due to their DNA intercalation activities. This suggests that the compound could be investigated for similar applications in targeting various cancer cell lines, such as HepG2 (liver cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer) cells .

Epigenetic Modulation

The bioisosteric modification of triazolophthalazine ring systems, which are structurally related to [1,2,4]triazolo[4,3-a]pyrazine, has been reported to inhibit the PCAF bromodomain . This indicates that our compound could potentially be used in the development of small inhibitor molecules for epigenetic modulation, offering a therapeutic strategy for cancer treatment.

Kinase Inhibition

Derivatives of [1,2,4]triazolo[4,3-a]pyrazine have been designed to bear 4-oxo-pyridazinone moieties and evaluated for their inhibitory activity against c-Met kinase . This suggests that our compound might be applicable in kinase inhibition research, which is crucial for understanding and treating diseases like cancer.

Future Directions

Triazole compounds have shown promise in a variety of therapeutic areas, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular treatments . Future research could focus on further exploring the potential therapeutic applications of this specific compound and similar triazole derivatives.

properties

IUPAC Name

2-[8-(3-fluorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O4/c1-29-15-7-5-14(6-8-15)23-17(27)12-26-20(28)25-10-9-22-19(18(25)24-26)30-16-4-2-3-13(21)11-16/h2-11H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPOCLMAAJLJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[8-(3-fluorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methoxyphenyl)acetamide

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